molecular formula C12H15N3O2S B4770538 N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4770538
M. Wt: 265.33 g/mol
InChI Key: MPIUYEJGBAUSJD-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and synthetic organic chemistry. This compound is a member of the thiazolo[3,2-a]pyrimidine family and has a unique structure that makes it an attractive target for research.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. The exact mechanism of inhibition varies depending on the enzyme being targeted and the specific interaction between the compound and the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Inhibition of protein kinases has been linked to the induction of apoptosis (programmed cell death) in cancer cells, while inhibition of phosphodiesterases has been shown to increase cAMP levels, leading to vasodilation and anti-inflammatory effects. Inhibition of carbonic anhydrases has been linked to the treatment of glaucoma and other diseases.

Advantages and Limitations for Lab Experiments

N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for lab experiments, including its high potency and specificity for target enzymes. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Evaluation of the compound's potential as a drug candidate for the treatment of various diseases.
3. Investigation of the compound's mechanism of action and its interaction with target enzymes at the molecular level.
4. Development of new derivatives of the compound with improved properties, such as solubility and selectivity.
5. Exploration of the compound's potential applications in other fields, such as materials science and catalysis.
In conclusion, this compound is a promising compound with potential applications in various fields. Its unique structure and potent inhibitory activity against target enzymes make it an attractive target for research. Further studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including protein kinases, phosphodiesterases, and carbonic anhydrases. These enzymes play critical roles in various biological processes, and their inhibition has been linked to the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.

Properties

IUPAC Name

N-(3-methylbutyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8(2)3-4-13-10(16)9-7-14-12-15(11(9)17)5-6-18-12/h5-8H,3-4H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIUYEJGBAUSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CN=C2N(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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